(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol

Catalog No.
S1484384
CAS No.
22323-82-6
M.F
C6H12O3
M. Wt
132.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol

CAS Number

22323-82-6

Product Name

(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol

IUPAC Name

[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C6H12O3/c1-6(2)8-4-5(3-7)9-6/h5,7H,3-4H2,1-2H3/t5-/m0/s1

InChI Key

RNVYQYLELCKWAN-YFKPBYRVSA-N

SMILES

CC1(OCC(O1)CO)C

Synonyms

(S)-(+)-1,2-O-Isopropylideneglycerol; (S)-2,2-Dimethyl-[1,3]-dioxolan-4-yl)-methanol; (S)-Solketal; (S)-(+)-Solketal

Canonical SMILES

CC1(OCC(O1)CO)C

Isomeric SMILES

CC1(OC[C@@H](O1)CO)C

(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol, commonly referred to as solketal, is a clear, colorless liquid with the molecular formula C6H12O3C_6H_{12}O_3 and a molecular weight of approximately 132.16 g/mol. It is characterized by its dioxolane ring structure, which contributes to its unique chemical properties. Solketal is a stereoisomer of 2,2-dimethyl-1,3-dioxolane-4-methanol and has applications in various fields due to its functional characteristics.

(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol does not possess inherent biological activity. Its primary function lies in organic synthesis, where it serves as a protecting group for carbonyl functionalities. The cyclic acetal protects the carbonyl from unwanted reactions while allowing further modifications at other sites of the molecule. The subsequent acetal cleavage then regenerates the original carbonyl group at the desired stage of the synthesis [, ].

(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol is considered a mild irritant. It can cause irritation to the eyes, skin, and respiratory system upon contact or inhalation. The compound is combustible and should be kept away from heat sources and open flames.

  • Flash point: 80 °C

Protecting Group for Glyceraldehyde

Glyceraldehyde is a crucial intermediate in carbohydrate metabolism and plays a vital role in various biological processes. However, its reactive carbonyl group can make it susceptible to unwanted side reactions during research experiments. (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol acts as a protecting group for this carbonyl group, forming a stable acetal. This protects the carbonyl from unwanted reactions while allowing researchers to manipulate other functional groups within the molecule. [Source: Sigma-Aldrich, "(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol", ]

Synthesis of Chiral Building Blocks

The chiral nature of (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol makes it valuable for the synthesis of other chiral molecules. By incorporating this compound into the reaction scheme, researchers can introduce a specific chirality at a desired position in the target molecule. This is particularly important in the development of pharmaceuticals and other biologically active compounds, where chirality often determines their activity and efficacy. [Source: PubChem, "(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol", ]

, including:

  • Deprotection Reactions: It can be converted back to glycerol through hydrolysis under acidic conditions.
  • Oxidation: In the presence of oxidizing agents, solketal can be oxidized to form various aldehydes and ketones.
  • Esterification: Solketal can react with carboxylic acids to form esters.

These reactions are significant in synthetic organic chemistry, particularly in the synthesis of complex molecules.

Research indicates that solketal exhibits biological activity, particularly as an inhibitor of certain enzymes. It has been studied for its potential effects on metabolic pathways and its role as a fuel additive. Additionally, solketal has shown promise in the synthesis of bioactive compounds, making it relevant in pharmaceutical chemistry.

Solketal can be synthesized through several methods:

  • Acetalization: The most common method involves the reaction of glycerol with acetone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid). This reaction typically occurs under solvent-free conditions and at elevated temperatures (around 60°C) for several hours .
  • Green Synthesis: Recent advancements have focused on solvent-free methods that enhance yield and reduce environmental impact. For instance, using solid catalysts can streamline the process while minimizing waste .
  • Alternative Routes: Other methods involve using different alcohols or ketones as starting materials, which can yield various derivatives of solketal.

Solketal has diverse applications across several industries:

  • Pharmaceuticals: It serves as a building block for synthesizing various drugs and bioactive compounds.
  • Fuel Additives: Solketal is utilized as an additive in gasoline to improve combustion efficiency and reduce emissions.
  • Food Industry: It is used in food formulations due to its stability and safety profile.
  • Cosmetics: Solketal's moisturizing properties make it suitable for use in cosmetic formulations.

Studies on solketal's interactions have revealed its role in metabolic processes. It has been identified as an effective inhibitor of enzymes involved in lipid metabolism, which may have implications for managing metabolic disorders. Furthermore, research into its interactions with other biochemical compounds is ongoing to explore its potential therapeutic uses.

Several compounds share structural similarities with solketal, including:

Compound NameMolecular FormulaUnique Features
1,3-Dioxolane-4-methanolC6H12O3Different stereochemistry; less stable than solketal
Glycerol AcetonideC6H12O3Used primarily as a solvent; less bioactive
2-Methyl-1,3-dioxolaneC5H10O2Lacks hydroxymethyl group; simpler structure
2,2-Dimethyl-1,3-dioxolaneC6H12O2Non-hydroxylated variant; less soluble

Solketal's unique hydroxymethyl group distinguishes it from these similar compounds, enhancing its solubility and reactivity in various chemical processes. Its ability to act as both a solvent and a reactant makes it particularly versatile in synthetic applications.

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 3 of 4 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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